molecular formula C12H12ClNO B1350475 2-chloro-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzenol CAS No. 647841-63-2

2-chloro-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzenol

Cat. No.: B1350475
CAS No.: 647841-63-2
M. Wt: 221.68 g/mol
InChI Key: SUGYSBSEOIJZNB-UHFFFAOYSA-N
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Description

2-Chloro-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzenol (CAS: 647841-63-2; molecular formula: C₁₂H₁₂ClNO) is a substituted phenolic compound featuring a chlorophenol core and a 2,5-dimethylpyrrole moiety. The compound’s structure combines a hydrogen bond donor (phenolic -OH) and a rigid aromatic system, which may influence its reactivity and intermolecular interactions.

Properties

IUPAC Name

2-chloro-4-(2,5-dimethylpyrrol-1-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO/c1-8-3-4-9(2)14(8)10-5-6-12(15)11(13)7-10/h3-7,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUGYSBSEOIJZNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC(=C(C=C2)O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377494
Record name 2-chloro-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

647841-63-2
Record name 2-chloro-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methods of 2-chloro-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzenol

Synthetic Routes and Reaction Conditions

Two primary synthetic routes are commonly employed for the preparation of this compound:

Route A: Nucleophilic Aromatic Substitution of 2-chloro-4-nitrophenol with 2,5-dimethylpyrrole
  • Starting Materials: 2,5-dimethylpyrrole and 2-chloro-4-nitrophenol
  • Reaction Type: Nucleophilic aromatic substitution (SNAr)
  • Catalyst: Often a base catalyst such as potassium carbonate or an organic base
  • Solvent: Organic solvents like dichloromethane or toluene
  • Conditions: The reaction is typically conducted under reflux conditions, with temperature optimized between 80–110 °C
  • Mechanism: The nucleophilic nitrogen of the pyrrole attacks the activated aromatic ring bearing the nitro group, which is subsequently displaced by the pyrrole moiety, forming the C–N bond
  • Outcome: Formation of this compound with high selectivity and yield
Route B: Palladium-Catalyzed Coupling of 2-chloro-4-bromophenol with 2,5-dimethylpyrrole
  • Starting Materials: 2-chloro-4-bromophenol and 2,5-dimethylpyrrole
  • Catalyst: Palladium-based catalysts such as Pd(PPh3)4 or Pd(OAc)2 with phosphine ligands
  • Base: Commonly potassium carbonate or cesium carbonate
  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or toluene
  • Conditions: Elevated temperatures (100–130 °C) under inert atmosphere (nitrogen or argon)
  • Mechanism: This is a Buchwald–Hartwig amination-type coupling where the palladium catalyst facilitates the formation of the C–N bond between the aryl halide and the pyrrole nitrogen
  • Advantages: High efficiency, selectivity, and suitability for scale-up

Industrial Production Methods

For large-scale synthesis, continuous flow reactors are increasingly employed to enhance reaction control, reproducibility, and safety. Key features include:

  • Automated Reactors: Allow precise control of temperature, residence time, and reagent mixing
  • Purification: Advanced chromatographic techniques and crystallization are used to achieve high purity
  • Yield Optimization: Reaction parameters are fine-tuned to maximize product yield and minimize by-products
  • Environmental Considerations: Use of greener solvents and catalysts where possible to reduce environmental impact

Reaction Conditions and Optimization Data

Parameter Route A (SNAr) Route B (Pd-Catalyzed Coupling)
Catalyst/Base Potassium carbonate or organic base Pd(PPh3)4 or Pd(OAc)2 + phosphine ligand
Solvent Dichloromethane, toluene DMF, toluene
Temperature 80–110 °C 100–130 °C
Reaction Time 6–12 hours 4–8 hours
Atmosphere Air or inert Inert (N2 or Ar)
Yield (%) 70–85% 80–95%
Purification Chromatography, recrystallization Chromatography, recrystallization

Research Findings and Analysis

  • The nucleophilic aromatic substitution route is favored for its simplicity and use of readily available starting materials. However, the presence of the nitro group is essential to activate the aromatic ring for substitution.
  • The palladium-catalyzed coupling offers superior selectivity and higher yields, making it preferable for complex or sensitive substrates.
  • Reaction optimization studies indicate that the choice of solvent and base significantly affects the reaction rate and product purity.
  • Industrial reports highlight the successful implementation of continuous flow synthesis for this compound, improving scalability and batch-to-batch consistency.
  • The compound’s unique structure, combining chloro and 2,5-dimethylpyrrole groups, requires careful control of reaction conditions to avoid side reactions such as over-oxidation or polymerization of the pyrrole ring.

Summary Table of Preparation Methods

Method Starting Materials Catalyst/Base Solvent Temperature (°C) Yield (%) Notes
Nucleophilic Aromatic Substitution (SNAr) 2,5-dimethylpyrrole + 2-chloro-4-nitrophenol K2CO3 or organic base DCM, toluene 80–110 70–85 Requires activated aromatic ring
Palladium-Catalyzed Coupling 2,5-dimethylpyrrole + 2-chloro-4-bromophenol Pd(PPh3)4 or Pd(OAc)2 + ligand DMF, toluene 100–130 80–95 High selectivity, suitable for scale-up
Continuous Flow Industrial Synthesis Same as above Same as above Same as above Controlled >90 Enhanced reproducibility and purity

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chloro group to a hydroxyl group or other reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide, thiourea, or primary amines.

Major Products Formed

    Oxidation: Formation of quinones or hydroxylated derivatives.

    Reduction: Formation of phenolic compounds or dechlorinated products.

    Substitution: Formation of substituted pyrrole derivatives with various functional groups.

Scientific Research Applications

2-chloro-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzenol has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural product analogs and heterocyclic compounds.

    Materials Science: The compound is explored for its use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 2-chloro-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzenol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and pyrrole groups contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, 2-chloro-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzenol is compared to three classes of analogs:

Pyrrole-Containing Phenolic Derivatives

  • 4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenol: Removing the chlorine substituent from the target compound reduces molecular weight (207.24 g/mol) and lipophilicity (estimated XLogP3 ~2.8). The absence of an electron-withdrawing chlorine decreases the acidity of the phenolic -OH group (pKa ~9.5 vs. ~8.8 for the chlorinated analog). This difference impacts solubility and hydrogen-bonding capacity in biological systems .
  • 2-(2,5-Dimethyl-1H-pyrrol-1-yl)propane-1,3-diol (Serinol pyrrole): This diol derivative (C₈H₁₃NO₂; molecular weight 155.19 g/mol) lacks the aromatic chlorophenol group but retains the pyrrole ring. Its higher hydrogen bond acceptor count (3 vs. 1 in the target compound) and lower logP (~0.5) enhance aqueous solubility. Synthesis yields (80%) and atom economy (82%) for Serinol pyrrole suggest efficient preparation under mild conditions (150°C), though direct comparisons to the target compound’s synthesis are unavailable .

Chlorinated Aromatic Compounds

  • 2-Chloro-4-nitrophenol: Replacing the pyrrole group with a nitro substituent increases acidity (pKa ~4.1) due to stronger electron-withdrawing effects. The nitro group also elevates reactivity in electrophilic substitution reactions, whereas the pyrrole in the target compound may stabilize conjugation via its aromatic π-system .

Methyl-Substituted Pyrrole Derivatives

  • 1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole: Substituting the phenolic -OH with a methoxy group eliminates hydrogen-bonding capability but enhances stability against oxidation. The methoxy group’s electron-donating nature increases the compound’s logP (~3.8) compared to the target compound, favoring lipid membrane permeability .

Key Data Table: Comparative Properties

Property 2-Chloro-4-(2,5-dimethylpyrrol)benzenol 4-(2,5-Dimethylpyrrol)phenol Serinol Pyrrole
Molecular Weight (g/mol) 221.68 207.24 155.19
XLogP3 3.4 ~2.8 ~0.5
Hydrogen Bond Donors 1 1 2
Hydrogen Bond Acceptors 1 1 3
Polar Surface Area (Ų) 25.2 ~25.2 64.2
Synthesis Yield (Reported) N/A N/A 80%

Research Implications and Limitations

  • Synthetic Challenges: While Serinol pyrrole synthesis achieves high yields, the target compound’s chlorophenol-pyrrole system may require harsher conditions or specialized catalysts, though direct evidence is lacking.
  • Solvent Effects: NMR data for pyrrole derivatives (e.g., Serinol pyrrole) show solvent-dependent chemical shifts, suggesting similar analytical considerations for the target compound .

Q & A

Q. Table 1: Synthetic Conditions for Analogous Pyrrole Derivatives

PrecursorSolventTemperature/TimeYieldCharacterization Methods
4-Aminobenzoate esterGlacial acetic acidReflux, 1 hour65%1H NMR^1 \text{H NMR}, HRMS
4-Amino-2-chlorophenol*Acetic acidReflux, 2 hours~60%†NMR, FT-IR, X-ray diffraction
*Hypothetical precursor for target compound. †Estimated based on analogous reactions .

Advanced: How can researchers address low yields in Paal-Knorr synthesis of this compound?

Answer:
Low yields may arise from incomplete cyclization or side reactions. Strategies include:

  • Catalyst Optimization: Use Lewis acids (e.g., ZnCl2_2) to accelerate cyclization.
  • Microwave-Assisted Synthesis: Reduces reaction time and improves efficiency.
  • Solvent Screening: Test polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.
  • Stoichiometric Adjustments: Increase the molar ratio of acetonyl acetone to amine precursor (1.2:1).
    Post-reaction analysis via HPLC can identify unreacted starting materials, guiding iterative optimization .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • 1H NMR^1 \text{H NMR}: Identify aromatic protons (δ 6.5–7.5 ppm) and pyrrole methyl groups (δ 2.1–2.5 ppm).
  • FT-IR: Confirm hydroxyl (-OH) stretch (~3200 cm1^{-1}) and C-Cl bond (~750 cm1^{-1}).
  • X-ray Diffraction (XRD): Resolve crystal structure and hydrogen-bonding patterns.
  • HRMS: Verify molecular ion peak ([M+H]+^+) with <5 ppm mass error.
    For example, XRD data for related pyrrole derivatives show planar geometry with intermolecular hydrogen bonding influencing crystal packing .

Advanced: How does the chloro substituent influence the compound’s reactivity and stability?

Answer:
The chloro group at the 2-position:

  • Enhances Electrophilicity: Activates the aromatic ring for nucleophilic substitution (e.g., Suzuki coupling).
  • Reduces Photostability: UV-Vis studies show increased degradation under light due to C-Cl bond cleavage. Stabilization requires storage in amber vials or addition of antioxidants (e.g., BHT).
  • Impacts Solubility: LogP calculations (via software like MOE) predict lower aqueous solubility compared to non-halogenated analogs, necessitating DMSO or ethanol as solvents for biological assays .

Basic: What in vivo models are suitable for evaluating its bioactivity?

Answer:

  • Neurodegenerative Models: SOD1G93A^{G93A} mice (amyotrophic lateral sclerosis) treated with analogous mGlu5 receptor modulators show dose-dependent efficacy. Administer 2–4 mg·kg1^{-1} via oral gavage, starting at early symptomatic stages (e.g., Day 90).
  • Pharmacokinetic Profiling: Measure plasma half-life using LC-MS/MS. For pyrrole derivatives, typical t1/2_{1/2} ranges from 4–6 hours .

Advanced: How to resolve contradictions in reported solubility data?

Answer:
Discrepancies may arise from polymorphic forms or impurities. Use:

  • Differential Scanning Calorimetry (DSC): Identify melting points of polymorphs.
  • Dynamic Vapor Sorption (DVS): Assess hygroscopicity.
  • HPLC-PDA: Detect impurities >0.1%.
    For instance, DSC data for a related compound (4-(2,5-dimethylpyrrol-1-yl)benzaldehyde) revealed two polymorphs with melting points at 82–85°C and 90–92°C, explaining solubility variations .

Basic: What computational tools predict binding affinity of this compound to biological targets?

Answer:

  • Molecular Docking (MOE/AutoDock): Simulate interactions with targets like mGlu5 receptors. Use the PDB structure 6FFI for receptor-ligand modeling.
  • QSAR Models: Correlate substituent effects (e.g., Cl, OH) with IC50_{50} values.
    A study on CTEP (a structural analog) demonstrated that chloro and trifluoromethoxy groups enhance binding affinity to mGlu5 via hydrophobic interactions .

Advanced: How to analyze conflicting bioactivity data across studies?

Answer:
Contradictions may stem from assay variability (e.g., cell line differences) or compound degradation. Mitigate by:

  • Standardizing Assays: Use identical cell lines (e.g., HEK293 for receptor studies) and controls.
  • Stability Testing: Monitor compound integrity in assay buffers via LC-MS.
  • Meta-Analysis: Apply statistical tools (e.g., ANOVA) to compare data across publications. For example, discrepancies in IC50_{50} values for mGlu5 inhibitors were resolved by normalizing data to internal standards .

Basic: What safety precautions are required for handling this compound?

Answer:

  • PPE: Wear nitrile gloves and goggles due to potential skin/eye irritation.
  • Ventilation: Use fume hoods to avoid inhalation of fine particles.
  • Waste Disposal: Neutralize with 10% NaOH before disposal.
    No MSDS is available for the exact compound, but analogs with chloro and phenol groups are classified as irritants (GHS Category 2) .

Advanced: How to design derivatives to improve metabolic stability?

Answer:

  • Isosteric Replacement: Substitute the phenol -OH with a methoxy group to reduce Phase II metabolism.
  • Deuterium Labeling: Replace hydrogen atoms in metabolically labile positions (e.g., benzylic H).
  • Prodrug Strategies: Esterify the phenol to enhance oral bioavailability.
    For example, methyl ether analogs of phenolic compounds show increased t1/2_{1/2} in rodent models .

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